5-苄基-1,3,4-恶二唑-2-硫醇

描述

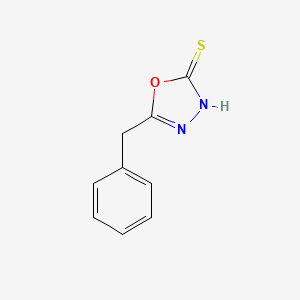

5-苄基-1,3,4-恶二唑-2(3H)-硫酮是一种含五元恶二唑环的杂环化合物。

科学研究应用

Anticancer Activity

5-Benzyl-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising results in anticancer research. Several studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

- Study on Cytotoxicity : A series of oxadiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compounds exhibited significant cytotoxic activity, with some derivatives leading to increased apoptosis in cancer cells .

- Mechanism of Action : The anticancer effects are believed to be linked to the disruption of cellular processes such as DNA replication and repair. For instance, compounds with specific substitutions on the oxadiazole ring showed enhanced activity due to improved interactions with cellular targets .

Antidiabetic Properties

Recent research has explored the potential of 5-benzyl-1,3,4-oxadiazole-2-thiol as an antidiabetic agent. Its ability to influence glucose metabolism has been a focal point.

Case Studies:

- Glucose Uptake Enhancement : In vitro studies indicated that 5-benzyl-1,3,4-oxadiazole-2-thiol enhances glucose uptake in yeast cells, suggesting its potential role in managing blood sugar levels .

- Mechanistic Insights : The compound appears to activate pathways involved in glucose transport and metabolism, which could be beneficial for diabetic patients .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases.

Case Studies:

- Acetylcholinesterase Inhibition : 5-Benzyl-1,3,4-oxadiazole-2-thiol has demonstrated significant inhibition of acetylcholinesterase activity. This is crucial for conditions like Alzheimer’s disease where acetylcholine levels are disrupted .

- Butyrylcholinesterase Activity : Another study highlighted its moderate inhibitory effect on butyrylcholinesterase, indicating a potential dual-action mechanism that could be leveraged for therapeutic applications in neurodegenerative disorders .

Synthesis and Characterization

The synthesis of 5-benzyl-1,3,4-oxadiazole-2-thiol typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Synthesis Overview:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Isonicotinic acid hydrazide + Carbon disulfide | Basic conditions |

| 2 | Alkylation | Substituted phenacyl bromides | Varies by substitution |

| 3 | Nucleophilic Substitution | Aryl piperazines | Varies by substitution |

作用机制

Biochemical Pathways

- OXPA impacts various pathways, such as

Result of Action

- OXPA’s binding to specific targets leads to downstream effects

生化分析

Biochemical Properties

5-Benzyl-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antidiabetic properties by inhibiting alpha-amylase and hemoglobin glycosylation . Additionally, its antioxidant potential is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These interactions highlight the compound’s potential as a therapeutic agent for managing diabetes and oxidative stress-related conditions.

Cellular Effects

The effects of 5-Benzyl-1,3,4-oxadiazole-2-thiol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its antidiabetic activity involves enhancing glucose uptake by yeast cells . Furthermore, the compound’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular integrity and function . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 5-Benzyl-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with alpha-amylase results in the inhibition of this enzyme, thereby reducing the breakdown of starch into glucose . Additionally, the compound’s antioxidant activity involves scavenging reactive oxygen species, which helps mitigate oxidative stress . These molecular interactions are pivotal in understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Benzyl-1,3,4-oxadiazole-2-thiol change over time. The compound’s stability and degradation have been studied under various conditions. It was found to degrade under acidic conditions and oxidize completely in the presence of hydrogen peroxide . Additionally, exposure to dry heat and UV light resulted in significant degradation . These findings are essential for determining the compound’s shelf life and optimal storage conditions.

Dosage Effects in Animal Models

The effects of 5-Benzyl-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. Studies have shown that the compound exhibits significant antidiabetic and antioxidant activities at specific doses . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for developing safe and effective treatment regimens.

Metabolic Pathways

5-Benzyl-1,3,4-oxadiazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its antidiabetic activity involves the inhibition of alpha-amylase, which is a key enzyme in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit lipid peroxidation . These metabolic interactions are vital for understanding the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 5-Benzyl-1,3,4-oxadiazole-2-thiol within cells and tissues are influenced by various factors. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues is affected by its chemical properties, such as solubility and stability . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-Benzyl-1,3,4-oxadiazole-2-thiol plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its antioxidant activity may be localized to mitochondria, where it can effectively scavenge reactive oxygen species . These localization patterns are important for understanding the compound’s mechanism of action and therapeutic potential.

准备方法

合成路线和反应条件

5-苄基-1,3,4-恶二唑-2(3H)-硫酮的合成通常涉及多个步骤。一种常见的方法是从2-苯乙酸的费歇尔酯化反应开始,形成乙基-2-苯乙酸酯。然后将该酯与水合肼反应生成2-苯乙酰肼。 该酰肼在醇性碱中与二硫化碳发生环合反应,生成5-苄基-1,3,4-恶二唑-2-硫醇 .

工业生产方法

化学反应分析

反应类型

5-苄基-1,3,4-恶二唑-2(3H)-硫酮会发生各种化学反应,包括:

常用试剂和条件

氧化: 过氧化氢(H₂O₂)常用于氧化反应。

取代: 芳基化/芳烷基化胺等试剂用于取代反应.

主要产物

氧化: 降解产物随条件而异。

取代: N-取代-2-溴乙酰胺和其他衍生物.

相似化合物的比较

生物活性

5-Benzyl-1,3,4-oxadiazole-2-thiol (often abbreviated as OXPA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of 5-Benzyl-1,3,4-oxadiazole-2-thiol

5-Benzyl-1,3,4-oxadiazole-2-thiol is characterized by its oxadiazole ring structure, which is known for conferring various biological activities. The compound has been studied for its antidiabetic, antioxidant, antimicrobial, and anticancer properties.

The compound exhibits significant interactions with various enzymes and proteins:

- Antidiabetic Activity : OXPA inhibits alpha-amylase and reduces hemoglobin glycosylation. This inhibition leads to decreased glucose absorption in the intestine and improved glucose metabolism in cells .

- Antioxidant Properties : OXPA demonstrates strong radical scavenging activity and reduces oxidative stress markers in vitro .

Cellular Effects

OXPA influences cellular processes through modulation of signaling pathways and gene expression. For example:

- Glucose Uptake : It enhances glucose uptake in yeast cells, demonstrating potential for managing diabetes .

- Cell Viability : In cancer cell lines, OXPA has shown cytotoxic effects, indicating its potential as an anticancer agent .

Antidiabetic Activity

A study evaluated the antidiabetic potential of OXPA using various in vitro models:

| Concentration (µg/mL) | Glucose Uptake (%) | Hemoglobin Glycosylation Inhibition (%) |

|---|---|---|

| 50 | 49.83±2.06 | 33.83±1.78 |

| 100 | 56.47±2.23 | 38.73±2.06 |

| 200 | 67.61±3.20 | 47.48±3.12 |

| 250 | 72.29±0.83 | 55.83±1.19 |

These results indicate that OXPA significantly enhances glucose uptake and inhibits glycosylation at higher concentrations .

Antioxidant Activity

The antioxidant capacity of OXPA was assessed using different assays:

| Assay Type | Concentration (µg/mL) | Activity (%) |

|---|---|---|

| DPPH Scavenging | 50 | 29.0±0.40 |

| Reducing Power | 100 | 50.9±0.90 |

| Lipid Peroxidation | 250 | 63.6±0.30 |

The data suggests that OXPA possesses notable antioxidant activity across various models .

Antimicrobial Activity

Research has shown that compounds similar to OXPA exhibit antimicrobial properties against various pathogens:

- A comparative study indicated that derivatives of oxadiazole, including those with thiol groups, displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Recent studies have highlighted the efficacy of OXPA in specific contexts:

- Anticancer Evaluation : In vitro studies demonstrated that OXPA can inhibit the growth of certain cancer cell lines with a GI50 value ranging from to depending on the specific derivative tested .

- Diabetes Management : A study comparing OXPA with metronidazole showed that OXPA's glucose uptake enhancement was comparable to metronidazole at specific concentrations, indicating its potential as a therapeutic agent for diabetes management .

属性

IUPAC Name |

5-benzyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIBMBTIISQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365768 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-90-6 | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。